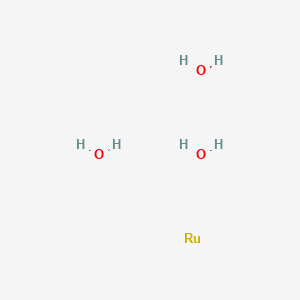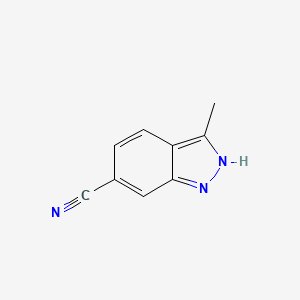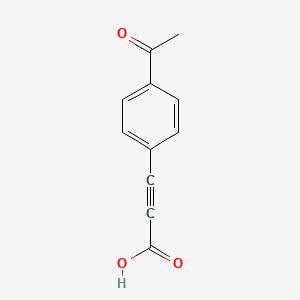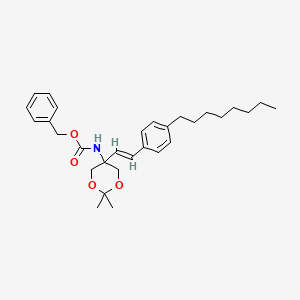![molecular formula C11H15ClN4O2 B12330080 ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)
ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a cyclocondensation reaction involving aryl azides and ethyl acetoacetate.
Substitution with 4-Chlorophenylamine: The final step involves the substitution of the triazole ring with 4-chlorophenylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability . The use of heterogeneous catalysts, such as copper-on-charcoal, can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
1H-1,2,3-Triazole-4-carboxylic acid, 5-[(4-chlorophenyl)amino]-, ethyl ester is unique due to the presence of the 4-chlorophenylamino group, which imparts specific biological activities and enhances its potential as a therapeutic agent . The ethyl ester group also contributes to its solubility and bioavailability .
特性
分子式 |
C11H15ClN4O2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
ethyl 5-(4-chloroanilino)triazolidine-4-carboxylate |
InChI |
InChI=1S/C11H15ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-7(12)4-6-8/h3-6,9-10,13-16H,2H2,1H3 |
InChIキー |
YWLYUEPVPAZNJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(NNN1)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)

![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)


![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)

![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)


![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)

